Product packaging for 4-Ethoxy-2-methylnaphthalen-1-amine(Cat. No.:CAS No. 100371-78-6)

4-Ethoxy-2-methylnaphthalen-1-amine

Cat. No.: B560788
CAS No.: 100371-78-6
M. Wt: 201.269
InChI Key: VEJZHKMVJNGUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-methylnaphthalen-1-amine is a substituted naphthalen-1-amine building block of interest in various research fields. Compounds in this class are frequently utilized in organic synthesis and materials science. As a multifunctional aromatic amine, it serves as a versatile precursor for synthesizing more complex organic molecules, including dyes , ligands, and functional materials. The ethoxy and methyl substituents on the naphthalene ring system can influence the compound's electronic properties, solubility, and binding affinity, making it a valuable scaffold for method development and exploration in chemical research. In pharmacological research, derivatives of naphthalen-1-amine have been investigated for their interactions with biological systems, though the specific mechanism of action for this analog would be subject to ongoing study . It is critical to note that some naphthylamine compounds, particularly 2-naphthylamine, are known carcinogens . While 1-naphthylamine itself has not demonstrated the same carcinogenic potential, commercial grades have historically been contaminated with 2-naphthylamine . Therefore, this product must be handled with extreme care in a controlled laboratory setting, adhering to all appropriate safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B560788 4-Ethoxy-2-methylnaphthalen-1-amine CAS No. 100371-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100371-78-6

Molecular Formula

C13H15NO

Molecular Weight

201.269

IUPAC Name

4-ethoxy-2-methylnaphthalen-1-amine

InChI

InChI=1S/C13H15NO/c1-3-15-12-8-9(2)13(14)11-7-5-4-6-10(11)12/h4-8H,3,14H2,1-2H3

InChI Key

VEJZHKMVJNGUNK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C2=CC=CC=C21)N)C

Synonyms

1-Naphthylamine,4-ethoxy-2-methyl-(6CI)

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4 Ethoxy 2 Methylnaphthalen 1 Amine

Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring of 4-Ethoxy-2-methylnaphthalen-1-amine is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino and ethoxy groups. The positions for substitution are directed by the combined influence of these activating groups and the methyl substituent.

Electrophilic Aromatic Substitution Patterns

The amino (-NH₂) and ethoxy (-OEt) groups are powerful ortho-, para-directing activators. In the case of this compound, the C5 and C7 positions are activated by the ethoxy group at C4, while the C3 position is activated by the amino group at C1. The methyl group at C2 also provides weak activation. Steric hindrance from the adjacent substituents plays a significant role in determining the final substitution pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely occur at the C5 or C3 position, with the exact regioselectivity depending on the reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentPredicted Major Product(s)
NitrationHNO₃/H₂SO₄4-Ethoxy-2-methyl-5-nitronaphthalen-1-amine and 4-Ethoxy-2-methyl-3-nitronaphthalen-1-amine
BrominationBr₂/CH₃COOH3-Bromo-4-ethoxy-2-methylnaphthalen-1-amine
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-4-ethoxy-2-methylnaphthalen-1-amine

Nucleophilic Aromatic Substitution Mechanisms

While less common for such an electron-rich system, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, typically at a position activated by electron-withdrawing groups. For the parent compound, direct SNAr is unlikely. However, should the amine group be converted to a diazonium salt, it can be readily displaced by a variety of nucleophiles.

Reactions Involving the Amine Functional Group of this compound

The primary amine group is a key site of reactivity, participating in a wide range of transformations to form new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily undergoing alkylation and acylation reactions.

N-Alkylation can be achieved using alkyl halides or other alkylating agents. Over-alkylation to form secondary and tertiary amines can be an issue, but can often be controlled by stoichiometry. nih.gov Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to mono-alkylation.

N-Acylation with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

Table 2: Representative N-Alkylation and N-Acylation Reactions

ReactionReagentProduct Type
N-MethylationDimethyl carbonate (DMC)N-Methyl-4-ethoxy-2-methylnaphthalen-1-amine
N-AcetylationAcetic anhydrideN-(4-Ethoxy-2-methylnaphthalen-1-yl)acetamide
N-BenzoylationBenzoyl chlorideN-(4-Ethoxy-2-methylnaphthalen-1-yl)benzamide

Condensation Reactions Leading to Imine Formation

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. wikipedia.org The resulting imines are versatile intermediates in their own right, for example, in the synthesis of heterocyclic compounds.

Table 3: Imine Formation with Various Carbonyl Compounds

Carbonyl CompoundProduct
BenzaldehydeN-(4-Ethoxy-2-methylnaphthalen-1-yl)-1-phenylmethanimine
AcetoneN-(4-Ethoxy-2-methylnaphthalen-1-yl)propan-2-imine
CyclohexanoneN-(4-Ethoxy-2-methylnaphthalen-1-yl)cyclohexanimine

Cross-Coupling Reactions at the Amine Nitrogen

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds between the amine and aryl or vinyl halides/triflates. This powerful reaction provides access to a wide range of N-aryl and N-vinyl derivatives, which are important structures in medicinal chemistry and materials science. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

Table 4: Potential Buchwald-Hartwig Cross-Coupling Reactions

Aryl/Vinyl HalideCatalyst/Ligand SystemProduct Type
IodobenzenePd(OAc)₂ / BINAPN-(4-Ethoxy-2-methylnaphthalen-1-yl)aniline
4-BromotoluenePd₂(dba)₃ / XPhosN-(4-Ethoxy-2-methylnaphthalen-1-yl)-4-methylaniline
Vinyl bromidePdCl₂(dppf)N-(4-Ethoxy-2-methylnaphthalen-1-yl)ethenamine

Reactivity at the Ethoxy Functional Group of this compound

The ethoxy group (-OCH2CH3) in this compound is an ether linkage and its primary reactivity involves cleavage of the C-O bond. This reaction, known as ether cleavage, is typically achieved under harsh conditions with strong acids, most commonly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgpressbooks.pubmasterorganicchemistry.com

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the groups attached to the ether oxygen and the reaction conditions. wikipedia.orglibretexts.org In the case of this compound, the ether oxygen is attached to an ethyl group and a naphthalene ring.

The first step in the acidic cleavage of ethers is the protonation of the ether oxygen by the strong acid to form a good leaving group, an alcohol. masterorganicchemistry.comlibretexts.org Following this, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms.

Given the structure of this compound, the cleavage would likely proceed via an SN2-like attack of the halide ion on the ethyl group, as the formation of a phenyl cation is highly unfavorable. libretexts.orgkhanacademy.org The presence of the electron-donating amino and methyl groups on the naphthalene ring would further disfavor any reaction pathway that disrupts the aromatic system. Therefore, the expected products of the reaction would be 4-amino-3-methylnaphthalen-1-ol and a haloethane.

Reactant Reagents Conditions Products Reaction Type
This compoundHBr or HIHeat4-Amino-3-methylnaphthalen-1-ol, Bromoethane or IodoethaneEther Cleavage (O-dealkylation)

Transformations Involving the Methyl Functional Group on the Naphthalene Ring

The methyl group attached to the naphthalene ring at the 2-position is susceptible to oxidation reactions, a common transformation for alkyl-substituted aromatic compounds. msu.edu The oxidation of methylnaphthalenes can lead to various products depending on the oxidizing agent and reaction conditions. nih.govnih.gov

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can oxidize the methyl group to a carboxylic acid. guidechem.comyoutube.com In the case of this compound, this would yield 1-amino-4-ethoxynaphthalene-2-carboxylic acid. It is important to consider that the amino group may need to be protected (e.g., by acetylation) to prevent its oxidation under these harsh conditions.

Milder oxidation conditions can lead to the formation of the corresponding alcohol (hydroxymethyl derivative) or aldehyde. Furthermore, studies on the metabolism of methylnaphthalenes have shown that oxidation can occur on the methyl group to form an alcohol, which can be further oxidized to a carboxylic acid. nih.gov

Reactant Reagents Conditions Products Reaction Type
N-acetyl-4-ethoxy-2-methylnaphthalen-1-amine1. KMnO4, OH-, Heat; 2. H3O+1-Acetamido-4-ethoxynaphthalene-2-carboxylic acidOxidation
N-acetyl-4-ethoxy-2-methylnaphthalen-1-amineCrO3, Acetic Acid1-Acetamido-4-ethoxynaphthalene-2-carbaldehydeOxidation

Cyclization and Annulation Reactions for Novel Polycyclic Systems

The presence of the amino group and the reactive positions on the naphthalene ring make this compound a potential precursor for the synthesis of novel polycyclic systems through cyclization and annulation reactions. wikipedia.org Annulation refers to the construction of a new ring onto an existing molecule. wikipedia.org

One possible approach involves the reaction of the amino group with a bifunctional electrophile to construct a new heterocyclic ring. For instance, reaction with an α,β-unsaturated ketone could lead to the formation of a fused nitrogen-containing ring system through a Michael addition followed by an intramolecular cyclization and dehydration, a reaction known as the Skraup synthesis of quinolines or a related cyclization.

Another strategy could involve the functionalization of the amino group to introduce a reactive moiety that can undergo an intramolecular cyclization. For example, acylation of the amine with a reagent containing an alkyne or a suitably placed leaving group could set the stage for a subsequent intramolecular cyclization to form a new ring. Electrophilic cyclization of arene-containing propargylic alcohols has been shown to be a viable method for the synthesis of substituted naphthalenes and other fused aromatic systems. nih.gov While this is a formation of naphthalenes, similar strategies could be envisioned starting from a functionalized naphthalenamine.

Furthermore, modern catalytic methods, such as phosphine-catalyzed annulations, have been developed for the construction of various ring systems. rsc.orgrsc.org These reactions often involve the use of specialized reagents that act as synthons for the new ring. For example, a [4+1] annulation could potentially be employed to construct a five-membered ring fused to the naphthalene core.

Starting Material Reaction Type Potential Reagents/Conditions Resulting Polycyclic System
This compoundSkraup-type quinoline (B57606) synthesisGlycerol, H2SO4, Oxidizing agentFused quinoline derivative
N-(4-ethoxy-2-methylnaphthalen-1-yl)prop-2-yn-1-amideIntramolecular cyclizationAcid or metal catalystFused nitrogen-containing heterocyclic system
This compoundPhosphine-catalyzed [4+1] annulationAllenic ketones, phosphine catalystSpirocyclopentene oxindole (B195798) derivative (if starting with an oxindole-like precursor)

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2 Methylnaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-ethoxy-2-methylnaphthalen-1-amine can be achieved.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are based on analogous structures found in the literature.

The ethoxy group is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The methyl group on the naphthalene (B1677914) ring would appear as a singlet. The amino (NH₂) protons would likely appear as a broad singlet. The aromatic protons on the naphthalene ring system will exhibit complex splitting patterns due to coupling with each other, with their chemical shifts influenced by the electron-donating effects of the amino and ethoxy groups.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ethoxy-CH₃~1.4-1.6Triplet~7.0
Naphthalene-CH₃~2.3-2.5Singlet-
Ethoxy-CH₂~4.0-4.2Quartet~7.0
Amino-NH₂~4.0-5.0Broad Singlet-
Aromatic-H (H3)~6.8-7.0Singlet-
Aromatic-H (H5, H6, H7, H8)~7.2-8.0Multiplet-

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

The ethoxy group will have two distinct signals for its two carbons. The methyl group attached to the naphthalene ring will appear in the aliphatic region. The ten carbons of the naphthalene ring will have distinct signals in the aromatic region, with their chemical shifts influenced by the positions of the substituents. The carbon attached to the amino group (C1) and the carbon attached to the ethoxy group (C4) would be significantly affected.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ethoxy-CH₃~14-16
Naphthalene-CH₃~18-22
Ethoxy-CH₂~63-65
Naphthalene Aromatic Carbons~105-150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. For instance, it would show a correlation between the methyl and methylene protons of the ethoxy group. It would also help in assigning the coupled protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated carbon, such as the ethoxy carbons, the methyl carbon, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity of quaternary (non-protonated) carbons. For example, HMBC would show correlations from the methyl protons to the C2 carbon of the naphthalene ring and its neighboring carbons. It would also confirm the position of the ethoxy group by showing a correlation from the methylene protons of the ethoxy group to the C4 carbon of the naphthalene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups present.

The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (methyl and ethoxy) groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the naphthalene ring would appear in the 1400-1600 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
C=C Aromatic Ring Stretch1400 - 1600
N-H Bend (amine)1580 - 1650
C-O Stretch (ether)1000 - 1300

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching vibrations of the naphthalene ring system, which are often weak in the FT-IR spectrum. The C-C skeletal vibrations of the naphthalene core would give rise to strong signals. The aliphatic C-H stretching and bending modes would also be observable. While FT-IR is generally better for observing polar functional groups like C-O and N-H, Raman can provide a clearer picture of the carbon skeleton.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

The electronic absorption spectrum of this compound is expected to be dominated by the chromophoric naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. The presence of substituents—an amino group, a methyl group, and an ethoxy group—will influence the position and intensity of these bands.

The amino (-NH2) and ethoxy (-OCH2CH3) groups are auxochromes, which typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the aromatic ring. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms. The methyl (-CH3) group, being a weak auxochrome, will have a smaller, yet contributory, effect on the absorption spectrum.

For comparison, a related compound, 1-methylnaphthalene (B46632), displays UV/Visible absorption maxima that can serve as a foundational reference. nist.gov The introduction of the potent amino and ethoxy auxochromes at positions 1 and 4, respectively, on the naphthalene core of this compound would be expected to significantly shift these absorptions to longer wavelengths, potentially extending into the near-visible region.

Table 1: UV/Visible Absorption Data for a Related Naphthalene Derivative

Compound NameSolventλmax (nm)
1-MethylnaphthaleneCyclohexane224, 276, 286, 312

Data for 1-Methylnaphthalene is provided as a reference for the naphthalene chromophore. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C13H15NO) is 201 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways. The molecular ion peak (M+) at m/z 201 would be expected to be prominent. Key fragmentation steps would involve the loss of the ethoxy group and subsequent rearrangements.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/zProposed Fragment Identity
201[M]+• (Molecular Ion)
173[M - C2H4]+•
172[M - CH2CH3]+
158[M - C2H5O]+

This table represents predicted fragmentation patterns and is not based on experimental data for this compound.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of similar structures can provide insight into its likely molecular geometry and intermolecular interactions.

For instance, the crystal structure of a related Schiff base compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, reveals a twisted conformation where the naphthalene ring system is inclined relative to the phenol (B47542) ring. researchgate.net In the case of this compound, one would expect the naphthalene ring to be essentially planar. The substituents, however, would likely exhibit some out-of-plane character. The C-N and C-O bond lengths and angles would be of particular interest.

Table 3: Crystallographic Data for a Related Substituted Naphthalene Compound

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
(E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenolMonoclinicP21/cC—H⋯O hydrogen bonds, π–π interactions, C—H⋯π interactions

This data is for a related compound and serves to illustrate potential crystallographic features. researchgate.net

Theoretical and Computational Investigations of 4 Ethoxy 2 Methylnaphthalen 1 Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethoxy-2-methylnaphthalen-1-amine at the atomic level. These methods model the behavior of electrons and nuclei, allowing for the determination of the molecule's stable conformations and electronic distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules due to its favorable balance between accuracy and computational cost. In the context of naphthalene (B1677914) derivatives, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are used to determine optimized geometry, vibrational frequencies, and electronic properties. nih.govbldpharm.com

For a molecule like this compound, DFT studies would elucidate the influence of the ethoxy, methyl, and amine substituents on the naphthalene core. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is crucial for calculating the electronic properties that govern the reactivity and spectroscopic behavior of the compound.

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method is another foundational quantum mechanical approach for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While it is a less sophisticated method than DFT as it does not fully account for electron correlation, it provides a valuable starting point for more advanced calculations, known as post-HF methods.

Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to include electron correlation effects, leading to more accurate predictions of molecular properties. For this compound, applying HF and post-HF methods would offer a comparative analysis with DFT results, ensuring a comprehensive understanding of its electronic structure and energy.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would identify the most stable conformation.

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The ethoxy and amine groups in this compound can rotate, leading to various conformers with different energy levels. Computational studies can map out the potential energy surface associated with these rotations, identifying the global and local energy minima. For instance, in a related pyridazinone derivative, conformational analysis was performed to understand its stable forms. This type of analysis for this compound would reveal the preferred orientation of its functional groups.

Electronic Structure Descriptors

Electronic structure descriptors are quantitative values derived from quantum chemical calculations that describe the electronic characteristics of a molecule. These descriptors are invaluable for predicting reactivity, stability, and other chemical behaviors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The table below illustrates typical HOMO-LUMO energy values that might be expected for a naphthalene derivative, based on studies of similar compounds.

Parameter Illustrative Energy Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: These values are illustrative and based on general findings for aromatic amines and naphthalene derivatives. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in molecular stability. These interactions, known as hyperconjugative interactions, can be quantified to understand the flow of charge within the molecule.

Donor NBO Acceptor NBO Illustrative Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C-C) of naphthalene ring5-15
LP (1) Oσ* (C-C) of ethoxy group2-8
π (C=C) of naphthalene ringπ* (C=C) of naphthalene ring15-25

Note: These stabilization energies are illustrative examples based on typical values for similar molecular systems. Specific calculations are needed for precise values for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential.

The regions of negative potential, typically colored in shades of red, are localized over the electronegative atoms and indicate areas that are prone to electrophilic attack. In the case of this compound, the most negative potential is concentrated around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group. This suggests that these sites are the most likely to interact with electrophiles.

Conversely, the regions of positive potential, often depicted in blue, are associated with the hydrogen atoms, particularly those of the amine group and the methyl group. These areas are susceptible to nucleophilic attack. The aromatic protons also exhibit a degree of positive potential.

The intermediate potential regions, shown in green, are found over the carbon skeleton of the naphthalene ring system. This analysis of the MEP surface provides critical insights into the molecule's reactive behavior and its potential for intermolecular interactions.

Spectroscopic Property Prediction and Validation Against Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the spectroscopic properties of molecules like this compound. These theoretical predictions can then be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's structure and vibrational modes.

Theoretical calculations can generate predicted infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors inherent in the computational methods. The predicted spectra can then be compared with experimentally obtained Fourier-transform infrared (FT-IR) and FT-Raman spectra. A high degree of correlation between the theoretical and experimental spectra confirms the accuracy of the optimized molecular geometry and the vibrational assignments.

Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the electronic transitions and their corresponding absorption wavelengths (λmax). The predicted λmax values can be compared with experimental UV-Vis spectra recorded in various solvents to assess the accuracy of the computational approach and to understand the electronic properties of the molecule.

Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from conceptual DFT are powerful tools for quantifying the chemical reactivity and selectivity of a molecule. For this compound, these descriptors provide a quantitative measure of its reactive tendencies.

Global Reactivity Descriptors:

DescriptorDescription
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.
Electron Affinity (A) The energy released when an electron is added to a molecule.
Electronegativity (χ) The tendency of a molecule to attract electrons.
Chemical Hardness (η) A measure of the resistance of a molecule to change its electron configuration.
Chemical Softness (S) The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, specific atoms within the molecule can be identified as being more susceptible to a particular type of reaction. This provides a more detailed picture of its chemical selectivity compared to the global descriptors.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as this compound, are often investigated for their nonlinear optical (NLO) properties. Computational methods are instrumental in predicting these properties, which are crucial for applications in optoelectronics and photonics.

The key NLO properties, including the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ), can be calculated using quantum chemical methods. These calculations often reveal that molecules like this compound possess significantly larger hyperpolarizability values compared to standard NLO materials like urea. researchgate.net The magnitude of these properties is influenced by factors such as the extent of π-conjugation, the presence of electron-donating and electron-withdrawing groups, and the molecular geometry. Solvent effects can also play a crucial role, with less polar solvents sometimes enhancing the NLO response. researchgate.net A small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is often correlated with large hyperpolarizabilities, suggesting potential for use in NLO devices. researchgate.net

Tautomeric Equilibria and Stability Investigations

Tautomerism, the interconversion of structural isomers, is a possibility for this compound due to the presence of the amine group adjacent to the aromatic ring. Computational studies can be performed to investigate the relative stabilities of different tautomeric forms. By calculating the ground-state energies of the possible tautomers (e.g., the amine and imine forms), the most stable tautomer can be identified.

These calculations typically involve optimizing the geometry of each tautomer and then computing their single-point energies using a high-level theoretical method and basis set. The energy differences between the tautomers can then be used to determine their relative populations at equilibrium. Such studies are crucial for understanding the fundamental chemical properties and potential reactivity pathways of the compound.

Intermolecular Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov

Synthetic Applications of 4 Ethoxy 2 Methylnaphthalen 1 Amine in Organic Synthesis

Role as a Key Building Block for Diverse Molecular Scaffolds

Organic building blocks are fundamental starting materials for constructing more complex molecules, playing a critical role in drug discovery and materials science. d-nb.infoenamine.netcymitquimica.com The naphthalene (B1677914) core, in particular, is a privileged structure found in many biologically active compounds and functional materials. nih.govrsc.org Synthetic methods to create multisubstituted naphthalenes are of great interest, often involving the formation of the ring system through cyclization reactions. thieme-connect.de

However, there is no specific information available in the reviewed literature detailing the use of 4-ethoxy-2-methylnaphthalen-1-amine as a key building block for synthesizing a variety of molecular scaffolds. While general methods for naphthalene synthesis and functionalization are abundant, rsc.orgthieme-connect.de specific examples originating from this compound to produce diverse heterocyclic or polycyclic frameworks are not documented in the available scientific record.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tees.ac.uk These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. thieme-connect.detees.ac.uk The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. wikipedia.orgmdpi.com This reaction is instrumental in creating libraries of compounds for drug discovery. wikipedia.org

Despite the power of MCRs, there are no specific documented instances of this compound participating in such reactions. While various amines are routinely used in Ugi reactions and other MCRs, mdpi.comnih.govbeilstein-journals.org the reactivity and suitability of this specific naphthalenamine derivative in these complex transformations have not been reported.

Precursor for Functional Organic Reagents and Advanced Intermediates

The transformation of simple molecules into more complex and functional reagents or advanced intermediates is a cornerstone of organic synthesis. For instance, naphthalenes can be functionalized through various reactions, such as Friedel-Crafts acylation, to introduce new reactive handles. cdnsciencepub.com These intermediates can then be elaborated into more complex structures. cdnsciencepub.com

The potential of this compound as a precursor for other valuable synthetic tools remains undocumented. There are no available studies describing its conversion into specific functional organic reagents (e.g., organometallic reagents, specialized oxidizing or reducing agents) or its use in the synthesis of advanced intermediates for multi-step total synthesis projects.

Potential Applications of 4 Ethoxy 2 Methylnaphthalen 1 Amine in Advanced Materials Science

Organic Light-Emitting Diode (OLED) Components and Charge Transport Materials

The development of efficient and stable charge transport materials is critical for the performance of Organic Light-Emitting Diodes (OLEDs). Naphthalene-based compounds, particularly naphthalene (B1677914) diimides (NDIs), have been recognized for their excellent electron-transporting capabilities. acs.orgresearchgate.net These molecules possess high electron affinity and charge mobility, which are essential for facilitating the injection and transport of electrons within the OLED structure. gatech.edu The functionalization of the naphthalene core allows for the fine-tuning of its electronic properties, including the LUMO (Lowest Unoccupied Molecular Orbital) level, to achieve better energy level alignment with adjacent layers, thereby enhancing device efficiency. nih.gov

Derivatives of naphthalene have been successfully employed as electron-transport materials (ETMs) in high-performance perovskite solar cells, a technology closely related to OLEDs, achieving high power conversion efficiencies and long-term stability. researchgate.net The versatility in molecular design of naphthalene-based systems allows for the creation of materials with both high electron mobility and good thermal and photochemical stability. gatech.edu

While direct studies on 4-Ethoxy-2-methylnaphthalen-1-amine for OLED applications are not yet prevalent, its structural features suggest potential as a hole-transporting material (HTM) or as a building block for one. The electron-rich aminonaphthalene core can facilitate the transport of holes. The ethoxy and methyl substituents can be used to modify the material's solubility, morphology, and energy levels. The ability to form stable, amorphous films is a crucial requirement for OLED materials to prevent crystallization, which can lead to device failure. The functional groups on this compound could be tailored to enhance film-forming properties.

Table 1: Properties of Selected Naphthalene-Based Charge Transport Materials

Compound/Material ClassApplicationKey Properties
Naphthalene Diimide (NDI) DerivativesElectron Transport Material (ETM) in OLEDs and Perovskite Solar CellsHigh electron affinity, high charge mobility, tunable energy levels, good thermal and photochemical stability. acs.orgresearchgate.netgatech.edu
Poly([N,N'-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)−2,6-diyl]-alt-5,5′-(2,2′-bithiophene)) (P(NDI2OD-T2))Electron-transporting semiconducting polymerForms networks that facilitate charge transport even at sub-monolayer coverage. monash.eduresearchgate.net
Naphthalene-1,5-diamine-based chromophoresHole Transport Material (HTM)Good chemical and thermal stability, high electron mobility, and well-aligned HOMO/LUMO levels.

Development of Novel Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with large second- or third-order NLO responses are of particular interest due to their fast response times and high damage thresholds. The NLO properties of organic compounds are often associated with a donor-pi-acceptor (D-π-A) molecular architecture, which facilitates intramolecular charge transfer (ICT) upon excitation.

Naphthalene-containing compounds have been investigated for their NLO properties. For instance, azobenzene derivatives modified with an (amino)naphthalene moiety have been synthesized and studied for their two-photon absorption (2PA) properties. nih.govacs.org The extension of the π-conjugated system by incorporating a naphthalene ring can significantly enhance the 2PA cross-section. nih.gov Computational studies on supramolecular complexes of naphthalene diimides with nucleotides have also explored their nonlinear optical properties, indicating the potential of naphthalene-based systems in this field. bohrium.com

The structure of this compound, with its electron-donating amine and ethoxy groups attached to the π-conjugated naphthalene core, suggests that it could serve as a donor component in a D-π-A system. By chemically modifying the molecule to include an electron-acceptor group at another position on the naphthalene ring, it would be possible to create a molecule with significant NLO activity. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of such designed molecules and guide synthetic efforts.

Table 2: Nonlinear Optical Properties of Selected Naphthalene Derivatives

Compound/SystemNLO Property InvestigatedKey Findings
Azobenzene derivatives with (amino)naphthalene moietyTwo-photon absorption (2PA)Extending the π-conjugation with a naphthalene ring significantly increases the 2PA cross-section. nih.govacs.org
Supramolecular Naphthalene Diimide-Nucleotide ComplexesThird-order NLO properties (hyperpolarizability)Computational studies show potential for NLO applications based on weak intermolecular interactions. bohrium.com
Fused octapyrrolyl naphthalene dicationMagneto-optical properties (Faraday rotation)Exhibits strong optical absorptions in the near-infrared (NIR) region. acs.org

Electrochemical Polymerization for Functional Film Formation

Electrochemical polymerization is a powerful technique for creating thin, uniform, and adherent polymer films on conductive substrates. These films can have a wide range of applications, including in sensors, electrochromic devices, and as protective coatings. Aromatic amines, including naphthalen-1-amine and its derivatives, are known to undergo electropolymerization.

The electrochemical polymerization of 2-methyl-1-naphthylamine has been demonstrated to produce adherent, electroactive films. researchgate.net In a strongly acidic medium, the resulting poly(2-methyl-1-naphthylamine) films exhibit well-defined redox properties. researchgate.net Infrared spectroscopy studies have indicated that the polymerization occurs through the formation of N-C linkages. researchgate.net Similarly, 1-naphthylamine can be electropolymerized to form poly(1-naphthylamine) films. researchgate.net The properties of these films, such as their color and redox behavior, can be controlled by the polymerization conditions.

Given that this compound is a derivative of 1-naphthylamine, it is highly probable that it can also be electropolymerized. The presence of the ethoxy and methyl groups would likely influence the polymerization process and the properties of the resulting polymer film. These substituents could affect the solubility of the monomer, the morphology of the film, and its electronic properties. The ability to form functionalized polymer films directly onto an electrode surface opens up possibilities for creating tailored interfaces for various electronic and sensing applications.

Table 3: Electrochemical Polymerization of Naphthalen-1-amine Derivatives

MonomerPolymerization ConditionsResulting Polymer Film Properties
2-Methyl-1-naphthylamineAcidic aqueous solutionAdherent, electroactive films with two well-defined redox pairs. researchgate.net
1-NaphthylamineNeutral acetonitrile medium or aqueous acidic mediumForms poly(1-naphthylamine) films; color and redox properties depend on conditions. researchgate.net
Triphenylamine-based monomersElectrochemical oxidative couplingProduces electroactive and multi-colored electrochromic poly(amide-amine) films. mdpi.com

Sensing Applications in Chemical Detection (e.g., Metal Ion Sensors)

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors are particularly attractive due to their high sensitivity and the potential for real-time detection. Naphthalene-based compounds are excellent fluorophores and have been widely used in the design of fluorescent sensors.

Numerous studies have demonstrated the use of naphthalene derivatives for the detection of metal ions. For example, naphthalene-based fluorescent probes have been developed for the selective detection of Al³⁺, Fe²⁺, and Zn²⁺ ions. mahendrapublications.comresearchgate.nettandfonline.commdpi.comnih.gov The sensing mechanism often involves a change in the fluorescence properties of the naphthalene moiety upon binding to the target analyte, such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). mahendrapublications.comtandfonline.com The selectivity of these sensors can be tuned by designing specific binding sites that are complementary to the target ion.

The this compound molecule contains a fluorescent naphthalene core and a coordinating amine group, making it a promising candidate for the development of a fluorescent chemosensor. The amine group can act as a binding site for metal ions. Upon coordination, the electronic properties of the aminonaphthalene fluorophore would be perturbed, leading to a change in its fluorescence emission. The ethoxy and methyl groups could be used to modulate the sensor's solubility in different media and to fine-tune its photophysical properties. By incorporating this molecule into a larger receptor structure, it would be possible to design sensors with high selectivity for specific metal ions.

Table 4: Naphthalene-Based Fluorescent Sensors for Metal Ion Detection

Target AnalyteSensor Design PrincipleKey Performance Metrics
Al³⁺Naphthalene-based chemosensor utilizing photoinduced electron transfer (PET). mahendrapublications.comHighly selective and sensitive "off-on" fluorescent recognition. mahendrapublications.com
Al³⁺N-(2-hydroxy-1-naphthalene)-N'-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamineHigh selectivity and affinity, with a low detection limit of 1.0 x 10⁻⁷ M in HEPES buffer. nih.gov
Fe²⁺Naphthalene-based fluorescent chemosensor. researchgate.netReversible sensing with a detection limit at the nanomolar level. researchgate.net
Zn²⁺Schiff-base type fluorescent sensor with a naphthalene moiety. tandfonline.com8-fold fluorescence enhancement upon binding, with a detection limit of 0.33 μM. tandfonline.com

Future Research Directions and Perspectives on 4 Ethoxy 2 Methylnaphthalen 1 Amine

Exploration of Unconventional Synthetic Pathways for Enhanced Efficiency and Selectivity

Future synthetic research will likely move beyond traditional methods to embrace more sophisticated and sustainable strategies for the preparation of 4-Ethoxy-2-methylnaphthalen-1-amine and its analogs. These unconventional pathways could offer significant advantages in terms of efficiency, selectivity, and environmental impact.

One promising avenue is the application of C-H functionalization . This powerful technique allows for the direct introduction of functional groups onto the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials. For the synthesis of this compound, this could involve the regioselective introduction of the ethoxy, methyl, and amine groups onto a naphthalene scaffold in a more atom-economical manner.

Flow chemistry presents another exciting frontier. By conducting reactions in continuous-flow reactors, it is possible to achieve enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer reaction conditions, particularly for exothermic or hazardous reactions. The development of a flow-based synthesis for this compound could enable its rapid and scalable production for further research and potential applications.

Furthermore, the field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases or engineered cytochrome P450 monooxygenases, could be employed to introduce the amine or ethoxy groups with high stereoselectivity, which would be particularly valuable for the synthesis of chiral derivatives of this compound.

Synthetic ApproachPotential Advantages for this compound Synthesis
C-H Functionalization Increased atom economy, reduced number of synthetic steps, access to novel derivatives.
Flow Chemistry Enhanced reaction control, improved safety, scalability, and higher yields.
Biocatalysis High selectivity (regio- and stereoselectivity), environmentally friendly conditions, use of renewable resources.

Investigation of Undiscovered Chemical Transformations and Reactivity Patterns

The unique arrangement of electron-donating (ethoxy and amine) and weakly electron-donating (methyl) groups on the naphthalene ring of this compound suggests a rich and largely unexplored reactivity. Future research should focus on uncovering novel chemical transformations that leverage these electronic properties.

The application of photocatalysis could unlock new reaction pathways. Visible-light-mediated reactions, for instance, could enable novel C-N or C-C bond formations, providing access to a wider range of derivatives with unique photophysical properties. The electron-rich nature of the substituted naphthalene ring makes it a good candidate for oxidative photocatalytic cycles.

Electrosynthesis represents another powerful tool for exploring the reactivity of this compound. By using an electric current to drive reactions, it is possible to achieve transformations that are difficult or impossible to accomplish with conventional reagents. This could include controlled oxidation or reduction of the naphthalene core, or the electrochemical generation of reactive intermediates for subsequent coupling reactions.

Moreover, a deeper investigation into novel coupling reactions is warranted. This could involve exploring the participation of the amine group in new types of C-N bond-forming reactions or utilizing the naphthalene ring as a scaffold for the development of novel ligands for catalysis. The steric and electronic environment around the amine group will likely play a crucial role in determining the outcome of such reactions.

Integration of Advanced Computational Methodologies for Rational Design and Property Prediction

Advanced computational methodologies are poised to play a pivotal role in accelerating the exploration of this compound and its derivatives. By providing in-silico predictions of molecular properties and reactivity, these methods can guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of this compound. nih.govresearchgate.net This information is crucial for understanding its reactivity and for predicting its behavior in various chemical environments. DFT can also be used to model reaction mechanisms, providing insights into the transition states and intermediates of potential new reactions. nih.gov

Molecular Dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment. This is particularly relevant for predicting its behavior in solution, at interfaces, or within larger molecular assemblies. For instance, MD simulations could be used to study the self-assembly of this molecule into supramolecular structures or its interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the structural features of this compound derivatives with their chemical or biological activities. scispace.combath.ac.ukmdpi.comnih.gov By building predictive models, QSAR can guide the rational design of new molecules with enhanced properties for specific applications, such as in materials science or medicinal chemistry.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of electronic properties, reactivity, and spectroscopic signatures. nih.govresearchgate.net
Molecular Dynamics (MD) Simulation of molecular behavior in different environments and self-assembly processes.
QSAR Correlation of molecular structure with activity for rational design of new derivatives. scispace.combath.ac.ukmdpi.comnih.gov

Development of Supramolecular Architectures Incorporating Naphthylamine Moieties

The planar and aromatic nature of the naphthalene core, combined with the hydrogen-bonding capabilities of the amine group, makes this compound an excellent candidate for the construction of novel supramolecular architectures.

Future research could focus on the design of liquid crystals based on this molecule. By attaching appropriate mesogenic units, it may be possible to create materials that exhibit liquid crystalline phases with interesting optical and electronic properties. The specific substitution pattern of this compound could influence the packing and phase behavior of such materials.

The incorporation of this compound as a building block in metal-organic frameworks (MOFs) is another promising direction. The amine group could act as a coordination site for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The ethoxy and methyl groups could be used to tune the pore size and functionality of the resulting MOFs.

Furthermore, the potential for self-assembly into well-defined nanostructures through non-covalent interactions such as hydrogen bonding and π-π stacking should be explored. This could lead to the formation of supramolecular polymers, gels, or vesicles with emergent properties that are not present in the individual molecules.

Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

The unique combination of electronic and structural features in this compound makes it a promising platform for the development of next-generation functional materials with tunable properties.

In the field of organic electronics , derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electron-rich nature of the molecule suggests it could function as a hole-transporting material or as a component in charge-transfer complexes.

The development of chemical sensors based on this molecule is another exciting possibility. The amine group could act as a binding site for specific analytes, and the photophysical properties of the naphthalene core could be modulated upon binding, leading to a detectable signal. The ethoxy and methyl groups can be used to fine-tune the selectivity and sensitivity of such sensors.

Finally, this compound could serve as a monomer for the synthesis of novel polymers . For example, electropolymerization of this compound could lead to the formation of conductive polymers with interesting redox and optical properties. Such materials could find applications in energy storage devices, electrochromic windows, or as antistatic coatings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-2-methylnaphthalen-1-amine, and how are reaction conditions optimized?

  • Methodology :

  • Reductive amination : Start with 4-ethoxy-2-methylnaphthalen-1-carbaldehyde and methylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Monitor pH (6–7) to favor imine intermediate formation .
  • Catalytic hydrogenation : Use palladium on carbon (Pd/C) with hydrogen gas in ethanol at 50–80°C. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Optimization : Adjust solvent polarity (e.g., THF for steric hindrance), temperature (lower for sensitive intermediates), and catalyst loading (5–10 wt% Pd/C) to improve yield (>85%) and purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (DFT/B3LYP/6-311+G(d,p)) to verify substituent positions (e.g., ethoxy OCH2CH3 δ ~1.3–1.5 ppm; aromatic protons δ ~6.8–8.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 215.1310 (calculated for C13H15NO) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Approach :

  • Use density functional theory (DFT) to calculate Fukui indices (f+f^+ and ff^-) for the naphthalene ring. Identify electron-rich regions (e.g., para to ethoxy) prone to nitration or sulfonation .
  • Simulate reaction pathways (e.g., bromination) using Gaussian or ORCA software. Compare activation energies for ortho vs. para substitution relative to the methyl group .

Q. What strategies resolve contradictions in reported biological activity data for naphthalenamine derivatives?

  • Data Analysis :

  • Dose-response consistency : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate pH/temperature effects .
  • Structural analogs : Compare this compound with 1-(4-methoxynaphthalen-1-yl)hexan-1-amine ( ) to assess how chain length and substituent electronegativity modulate activity .
    • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for target receptors (e.g., GPCRs) .

Q. How does the ethoxy group influence the photostability of this compound compared to non-ethoxy analogs?

  • Experimental Design :

  • UV-Vis spectroscopy : Expose the compound to UV light (254 nm) and track degradation via absorbance changes. Compare half-life with 2-methylnaphthalen-1-amine (control) .
  • LC-MS/MS : Identify photodegradation products (e.g., quinone derivatives from ethoxy cleavage) .
    • Computational insight : Calculate HOMO-LUMO gaps to predict susceptibility to photooxidation .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from byproducts like unreacted aldehyde or over-reduced amines?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water 70:30) for high-resolution separation.
  • Recrystallization : Employ ethanol/water (4:1) at −20°C to remove polar impurities .

Q. How can researchers validate the biological specificity of this compound in cellular assays?

  • Controls :

  • Include a methyl-substituted analog (e.g., 4-methylnaphthalen-1-ylmethylamine, ) to distinguish substituent-specific effects .
  • Use siRNA knockdown of suspected targets (e.g., cytochrome P450 enzymes) to confirm metabolic pathways .

Key Citations

  • Synthesis and characterization:
  • Reactivity modeling:
  • Biological assays:
  • Stability studies:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.